Product packaging for (+/-)-Magnosalicin(Cat. No.:CAS No. 93376-03-5)

(+/-)-Magnosalicin

Cat. No.: B1216270
CAS No.: 93376-03-5
M. Wt: 432.5 g/mol
InChI Key: XCWBENSTFQIQNV-PKERQCHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-Magnosalicin (CAS 93376-03-5) is a furanoid lignan, a class of compounds naturally found in medicinal plants, which is of significant interest in phytochemical and pharmacological research. This compound has a molecular formula of C24H32O7 and a molecular weight of 432.51 g/mol . Recent in silico studies have highlighted its potential as a therapeutic agent for immune-mediated inflammatory diseases. Research indicates that Magnosalicin exhibits a remarkable binding affinity to Interleukin-17A (IL-17A), a key pro-inflammatory cytokine, with studies reporting a binding energy of -10.16 kcal/mol . This strong interaction with critical residues of IL-17, such as Tyr62, Pro63, and Ile66, suggests its potential as a protein-protein interaction modulator, positioning it as a promising candidate for further investigation in the context of rheumatoid arthritis and other IL-17-associated pathologies . While its specific antimicrobial profile is an active area of investigation, related lignans and phytochemicals from the same natural sources are known to possess antimicrobial and anthelmintic activities, providing a rationale for exploring the broader bioactive potential of Magnosalicin . Researchers value this compound for probing novel pathways in inflammation and microbiology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O7 B1216270 (+/-)-Magnosalicin CAS No. 93376-03-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93376-03-5

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,4-dimethyl-3,5-bis(2,4,5-trimethoxyphenyl)oxolane

InChI

InChI=1S/C24H32O7/c1-13-23(15-9-19(27-5)21(29-7)11-17(15)25-3)14(2)31-24(13)16-10-20(28-6)22(30-8)12-18(16)26-4/h9-14,23-24H,1-8H3/t13-,14-,23-,24-/m1/s1

InChI Key

XCWBENSTFQIQNV-PKERQCHISA-N

SMILES

CC1C(C(OC1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC

Isomeric SMILES

C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC

Synonyms

magnosalicin

Origin of Product

United States

Chemical Structure and Properties of +/ Magnosalicin

Physicochemical Properties

While specific quantitative physicochemical data such as melting point, solubility, or specific rotation for the racemic mixture of magnosalicin (B1214631) are not extensively detailed in the readily available literature snippets, its characterization relies on standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Mass Spectrometry (MS), and potentially Infrared (IR) spectroscopy, which are crucial for confirming molecular weight, elemental composition, and structural connectivity researchgate.netanu.edu.au. The ability to isolate or synthesize optically pure forms of magnosalicin and related compounds suggests that methods for determining specific rotation and other chiral-specific properties are applicable cjnmcpu.com. The general class of lignans (B1203133) and neolignans are noted for possessing favorable physicochemical properties that contribute to their "drug-likeness" nih.gov.

Biosynthesis and Biotransformation Pathways of +/ Magnosalicin

Proposed Biogenetic Routes to (+/-)-Magnosalicin

The biosynthesis of neolignans like Magnosalicin (B1214631) is generally understood to originate from phenylpropanoid precursors, which are themselves derived from the shikimate pathway mdpi.com. While the precise, step-by-step biogenetic pathway for Magnosalicin is still an area of active research, general principles of lignan (B3055560) biosynthesis provide a framework for understanding its formation.

Phenylpropanoid Precursors and Coupling Mechanisms

Phenylpropanoids, such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, serve as the fundamental building blocks for many lignans (B1203133) and neolignans mdpi.comfrontiersin.org. These C6-C3 units are typically dimerized through oxidative coupling reactions, often mediated by enzymes like laccases or peroxidases, to form the characteristic C18 skeleton of lignans redalyc.org. For Magnosalicin, a biogenetic-type synthesis has been proposed, and studies have indicated that chalcones can act as synthetic intermediates in its formation mdpi.comjppres.com. Furthermore, the microbial transformation of α-asarone, a phenylpropene derivative, by Alternaria longipes has successfully yielded Magnosalicin, suggesting that phenylpropenes or closely related phenylpropanoid structures are likely direct or indirect precursors in biological systems researchgate.net. The precise mechanism by which these phenylpropanoid units are coupled to form the specific furan-containing tetrahydrofuran (B95107) ring system of Magnosalicin remains a subject of detailed investigation, but it is understood to involve complex C-C bond formations.

Stereochemical Considerations in Biosynthetic Pathways

Magnosalicin is frequently isolated as a racemic mixture, denoted as this compound, indicating the presence of equal amounts of both enantiomers mdpi.comresearchgate.net. Enantiomerism is a common feature among lignans, particularly those incorporating furan (B31954) rings or featuring 8,4′-oxyneolignan structures mdpi.com. The formation of racemic or scalemic mixtures in natural product biosynthesis often arises from non-stereospecific biochemical reactions, such as non-stereospecific radical coupling or nucleophilic additions mdpi.comresearchgate.net. For instance, the biotransformation of α-asarone by Alternaria longipes not only produced Magnosalicin but also its diastereoisomer, iso-Magnosalicin, with both compounds being generated as enantiomeric pairs researchgate.net. This highlights that enzymatic processes, while often highly selective, can lead to the formation of multiple stereoisomers from a single precursor. The determination of absolute configurations for such complex molecules typically relies on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography, alongside chemical interconversions and comparisons with compounds of known stereochemistry redalyc.org.

Microbial Transformation of Analogues to this compound and its Diastereoisomers

Microbial biotransformation represents a powerful strategy for accessing natural products and their derivatives, offering high levels of regio- and stereo-selectivity that are often challenging to achieve through conventional chemical synthesis researchgate.netnih.gov. This approach has been instrumental in understanding and generating complex molecules like Magnosalicin and its related stereoisomers.

Fungal and Bacterial Bioconversion Systems

Fungi and bacteria are key players in the bioconversion of organic compounds, possessing diverse enzymatic machinery capable of modifying complex substrates frontiersin.orgnih.govijbs.commdpi.comfrontiersin.orgnih.gov. A notable example in the context of Magnosalicin is the biotransformation of α-asarone by the fungus Alternaria longipes CGMCC 3.2875. This process successfully yielded Magnosalicin and its diastereoisomers, iso-Magnosalicin, along with other related metabolites researchgate.net. This study underscores the utility of fungal strains in generating neolignan diversity. While specific bacterial strains have not been directly implicated in Magnosalicin biotransformation in the provided literature, bacteria such as Bacillus subtilis and Bacillus megaterium are known for their capacity to perform regio- and stereo-selective hydroxylations and glycosylations on other natural product scaffolds, demonstrating the broad potential of bacterial biocatalysis nih.gov. Microorganisms like Trichoderma reesei and Aspergillus niger are well-established in various bioconversion processes, highlighting the widespread applicability of both fungal and bacterial systems in modifying natural products nih.govijbs.com.

Enzymatic Specificity and Regioselectivity in Biotransformations

Compound List

Chemical Synthesis Approaches to +/ Magnosalicin

Total Synthesis Strategies for (+/-)-Magnosalicin

The construction of the this compound molecule is a significant challenge due to its multiple stereocenters. Total synthesis strategies have been developed that address the formation of its complex three-dimensional structure. These approaches aim to create practical and efficient pathways to the target compound, often beginning from simpler, commercially available starting materials. benchchem.com A primary goal in any total synthesis is the precise control over the relative and absolute configuration of all chiral centers. While racemic this compound has been successfully synthesized, the development of enantiomerically pure versions necessitates more advanced asymmetric techniques. benchchem.com

Biomimetic synthesis is a field of chemical synthesis inspired by the pathways nature uses to construct complex molecules. chemijournal.com This strategy often seeks to replicate proposed biosynthetic steps in a laboratory setting, which can lead to highly efficient and elegant syntheses. In nature, many lignans (B1203133) and neolignans are formed through the oxidative coupling of phenolic precursors, a process often mediated by enzymes like laccases. mdpi.com

While specific biomimetic total syntheses for this compound are not extensively detailed in the current literature, a hypothetical biomimetic approach would likely involve the dimerization of appropriate monomeric precursors that mimic the plant's biosynthetic pathway. Such a strategy could, for example, involve an oxidative dimerization of precursors derived from shikimic acid, which is a common starting point for many aromatic compounds in nature. mdpi.com This approach remains a compelling and largely exploratory area for the synthesis of Magnosalicin (B1214631) and its analogues.

Controlling the stereochemistry of this compound is a critical aspect of its synthesis. Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. ethz.ch Achieving enantiomeric control—the selective production of one of the two enantiomers (the (+) or (-) form)—is particularly important as different enantiomers of a molecule can have distinct biological activities.

For neolignans like Magnosalicin, producing optically pure forms is a significant challenge that requires sophisticated asymmetric synthesis strategies. benchchem.com General approaches to enforce stereoselectivity include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids or sugars, to introduce the initial stereocenters. ethz.ch

Chiral Auxiliaries: Temporarily attaching a chiral group to a non-chiral starting material to direct the stereochemical outcome of subsequent reactions. The auxiliary is removed later in the synthesis. ethz.ch

Asymmetric Catalysis: Using a chiral catalyst to influence the stereochemical course of a reaction, allowing for the creation of chiral products from non-chiral starting materials.

In the context of Magnosalicin, specific reactions have been identified as key for establishing stereocenters. Notably, the acyl-Claisen rearrangement has been employed as a powerful tool for stereocontrol during the formation of crucial carbon-carbon bonds. benchchem.com This reaction helps to set the stereochemistry of the resulting diarylpent-4-enamide intermediates, which are precursors to the final Magnosalicin structure. benchchem.com

Key Synthetic Intermediates and Reaction Methodologies

The successful synthesis of this compound relies on the strategic use of specific intermediates and reaction types that facilitate the construction of its core structure and the installation of its functional groups.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are versatile precursors in organic synthesis. unl.ptmdpi.com They consist of two aromatic rings joined by an α,β-unsaturated carbonyl system. mdpi.com The synthesis of racemic this compound has been successfully achieved through synthetic routes that begin with chalcone (B49325) intermediates. benchchem.com

The general structure of chalcones allows for wide functional group tolerance, making them ideal starting points. They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of an acid or base catalyst. unl.pt In the synthesis of lignans, chalcones can undergo various transformations, including oxidative cyclization reactions, to form heterocyclic rings like the tetrahydrofuran (B95107) moiety present in Magnosalicin. chemijournal.comresearchgate.net

Reaction Type Description Relevance to Magnosalicin Synthesis
Claisen-Schmidt CondensationBase- or acid-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. unl.ptPrimary method for synthesizing the initial chalcone backbone required for the this compound framework.
Oxidative CyclizationA reaction where a molecule is oxidized and cyclized simultaneously. researchgate.netA potential reaction to convert the linear chalcone precursor into the cyclic tetrahydrofuran core of Magnosalicin.

The Claisen rearrangement is a powerful and reliable carbon-carbon bond-forming reaction. uchicago.edu It is a acs.orgacs.org-sigmatropic rearrangement where an allyl vinyl ether is thermally converted into a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org The reaction proceeds through a highly ordered, cyclic transition state, which allows for a high degree of stereocontrol. wikipedia.orgorganic-chemistry.org

This reaction has proven to be instrumental in the synthesis of this compound. benchchem.com Specifically, an acyl-Claisen rearrangement involving substituted cinnamyl morpholines has been utilized. This key step provides a method to control the stereochemistry of the diarylpent-4-enamide intermediates, which are then further elaborated to complete the synthesis of the Magnosalicin molecule. benchchem.com The reliability and stereoselectivity of the Claisen rearrangement make it a valuable tool for constructing the complex core of this natural product. uchicago.edu

Claisen Rearrangement Variant Description Application in Magnosalicin Synthesis
Acyl-Claisen RearrangementA variation of the Claisen rearrangement used to form carbon-carbon bonds with stereochemical control. benchchem.comUsed with cinnamyl morpholine (B109124) substrates to establish key stereocenters in diarylpent-4-enamide intermediates. benchchem.com
Aromatic Claisen RearrangementThe rearrangement of an allyl phenyl ether, which subsequently undergoes tautomerization to restore aromaticity. masterorganicchemistry.comWhile not directly cited for Magnosalicin, it demonstrates the versatility of the rearrangement with aromatic systems.

Information regarding the specific application of cobalt-catalyzed cyclization for the formation of the furan (B31954) ring in this compound synthesis is not prominently available in the reviewed scientific literature. While metal-catalyzed reactions are a staple of modern organic synthesis, the specific use of cobalt for this transformation in the context of Magnosalicin has not been detailed.

Development of Asymmetric Synthesis Routes for Enantiopure Magnosalicin

While specific literature detailing the asymmetric total synthesis of Magnosalicin is not extensively documented, the development of enantiopure routes can be understood through strategies established for structurally analogous tetrahydrofuran lignans. These compounds share the same core chemical architecture—a substituted tetrahydrofuran ring—and the methodologies developed for their synthesis are directly applicable to producing enantiomerically pure forms of Magnosalicin. The primary challenge lies in the precise control of the multiple stereocenters within the tetrahydrofuran core. Research has focused on chiral auxiliary-mediated reactions and stereoselective cyclizations to achieve high levels of enantiopurity.

A prominent and successful strategy for constructing enantiopure tetra-substituted tetrahydrofuran lignans, such as the natural product virgatusin, provides a clear blueprint for accessing single enantiomers of Magnosalicin. This approach utilizes a chiral auxiliary to direct the formation of key stereocenters. The first highly enantioselective syntheses of both (–)- and (+)-virgatusin were achieved using an Evans' syn-aldol condensation as the pivotal step. nih.govrsc.orgrsc.org This reaction establishes the critical stereochemistry early in the synthetic sequence. The resulting syn-aldol product, which incorporates the chiral auxiliary, is then converted into a hemiacetal intermediate as a single isomer. nih.govrsc.org The final tetrahydrofuran ring is formed via hydrogenolysis, securing the desired stereoconfiguration with exceptional control. nih.govrsc.orgrsc.org This method has proven to be highly effective, yielding the target lignans with an enantiomeric excess (ee) greater than 99%. rsc.org

Another effective approach has been developed for the asymmetric synthesis of trans-2,5-diaryl-3,4-disubstituted tetrahydrofuran lignans like (+)-galbelgin and (+)-galbacin. rsc.org This route employs a diastereoselective aldol (B89426) reaction followed by a stereoselective C-alkylation and a Friedel–Crafts reaction to construct the chiral tetrahydrofuran skeleton. rsc.org Furthermore, bio-inspired methods have shown promise, involving the acid-catalyzed stereoselective cyclization of unprotected chiral 1,4-diarylbutane-1,4-diols. elsevierpure.com In this process, the reaction is guided by the inherent stereochemistry of the starting diol to form the tetrahydrofuran ring with high stereoselectivity. elsevierpure.com These diverse strategies underscore the established chemical principles available for the targeted synthesis of enantiopure Magnosalicin.

Table 1: Key Strategies in the Asymmetric Synthesis of Tetrahydrofuran Lignans

This table summarizes the principal asymmetric strategies and key reactions that have been successfully applied to the synthesis of enantiopure tetrahydrofuran lignans, which are structurally related to Magnosalicin.

Synthetic StrategyKey Reaction(s)Target Lignan (B3055560) ExampleReported Enantiomeric Excess (ee)Reference
Chiral Auxiliary ControlEvans' syn-Aldol Condensation; Stereoselective Hemiacetal Formation; Hydrogenolysis(-)- and (+)-Virgatusin> 99% nih.gov, rsc.org, rsc.org
Diastereoselective SynthesisDiastereoselective Aldol Reaction; Stereoselective C-alkylation; Friedel–Crafts Reaction(+)-GalbelginNot Specified rsc.org
Bio-inspired SynthesisAcid-catalyzed Stereoselective Cyclization2,5-diaryl-3,4-dimethyltetrahydrofuransHigh Stereoselectivity Reported elsevierpure.com

Structural Elucidation of +/ Magnosalicin Beyond Basic Characterization

Advanced Spectroscopic Techniques for Complete Structural Assignment

The definitive three-dimensional structure of a complex natural product like (+/-)-Magnosalicin requires a suite of advanced analytical methods. However, specific data for this compound using these techniques are not found in the reviewed literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry

High-resolution NMR, including techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Residual Dipolar Coupling (RDC) analysis, is a powerful tool for determining the relative stereochemistry of chiral centers in a molecule. By analyzing through-space correlations between protons, the spatial arrangement of substituents can be deduced. For lignans (B1203133) with a tetrahydrofuran (B95107) core, NMR is crucial for establishing the cis or trans relationships between the substituents on the ring. Despite the utility of this technique, specific high-resolution 1D and 2D NMR data and their interpretation for the stereochemical assignment of this compound have not been reported.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the gold standard for unambiguously determining the absolute configuration of a chiral molecule. nih.gov This technique provides a precise three-dimensional map of the atoms in a crystalline solid. wikipedia.orgnih.gov The successful application of X-ray crystallography requires the growth of a suitable single crystal of the compound, which can be a significant challenge. nih.gov A search of crystallographic databases and chemical literature did not yield any reports of a single-crystal X-ray diffraction study performed on this compound. Therefore, its absolute configuration has not been experimentally verified by this definitive method.

Electronic Circular Dichroism (ECD) Calculations for Chiral Assignment

In the absence of X-ray crystallographic data, a combination of experimental Electronic Circular Dichroism (ECD) spectroscopy and quantum chemical calculations can be a reliable method for assigning the absolute configuration of chiral molecules, including lignans. rsc.orgmdpi.com This approach involves comparing the experimentally measured ECD spectrum with spectra calculated for different possible stereoisomers. researchgate.net A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. acs.org However, there are no published studies that apply ECD calculations to determine the chiral assignment of the enantiomers of Magnosalicin (B1214631).

Mechanistic Studies on Tetrahydrofuran Ring Formation and Stereocontrol

The tetrahydrofuran ring is a key structural motif in many biologically active lignans. elsevierpure.com Its formation often proceeds through complex biosynthetic pathways or multi-step chemical syntheses where controlling the stereochemistry is a primary objective. nih.govresearchgate.net Mechanistic studies in this area typically investigate the enzymes or reagents that facilitate the cyclization and dictate the orientation of the substituents on the newly formed ring. rsc.org Research into the stereoselective synthesis of tetrahydrofuran lignans is an active area, with various strategies being developed to control the formation of the desired stereoisomers. acs.orgmahidol.ac.th Despite the general interest in this chemical transformation, specific mechanistic studies detailing the biosynthetic or synthetic pathway for the stereocontrolled formation of the tetrahydrofuran ring in this compound are not available in the scientific literature.

Preclinical Investigations of Biological Activities and Molecular Mechanisms of +/ Magnosalicin

Antimicrobial Potential (in vitro screening)

Natural products are a significant source for the discovery of novel antimicrobial agents. (+/-)-Magnosalicin has been included in in vitro screening studies to assess its potential against various microbial pathogens.

Antifungal Activities

Magnosalicin (B1214631) (30) has been evaluated for its antifungal activity against plant pathogens, including Botrytis cinerea, Septoria tritici, and Phytophthora infestans researchgate.net. While the study included Magnosalicin among tested compounds, specific quantitative data detailing its efficacy against these fungi were not provided in the accessible snippets. Other compounds evaluated in the same research, such as Kadukoside (2) and Trans-asarone (15), demonstrated notable antifungal effects researchgate.net.

Antibacterial Activities

The antibacterial potential of this compound has also been investigated in vitro against the bacterium Aliivibrio fischeri researchgate.net. Similar to the antifungal assessments, the provided literature did not detail specific quantitative results for Magnosalicin's antibacterial efficacy. However, other compounds examined in the same study, including Paprazine (19), cepharadione A (21), and piperolactam A (23), were reported to inhibit bacterial growth researchgate.net.

Anthelmintic Properties

Magnosalicin has been subjected to testing for its anthelmintic properties researchgate.netcore.ac.uk. These investigations aim to determine its effectiveness against parasitic worms. However, the specific findings regarding the anthelmintic activity of this compound were not detailed in the provided search results. Other compounds tested in parallel studies, such as Methyl-3-(4-methoxyphenyl)propionate (8), isoasarone (12), and trans-asarone (15), exhibited anthelmintic activity against Caenorhabditis elegans with IC50 values ranging from 0.9 to 2.04 mM researchgate.net.

Table 1: Cytotoxicity of Magnosalicin in Cell Viability Assays

Compound NameAssay TypeCell Viability (%)ConcentrationReference
This compound (30)Crystal Violet (CV)67.8 ± 2.210 µM mdpi.com

Structure Activity Relationship Sar Studies of +/ Magnosalicin and Its Analogues

Influence of Functional Group Modifications on Biological Activities

Research into the SAR of Magnosalicin (B1214631) and related lignans (B1203133) often involves modifying specific functional groups to observe changes in biological activity. While direct SAR studies specifically detailing functional group modifications of Magnosalicin itself are not extensively detailed in the provided search results, general principles from lignan (B3055560) chemistry and related compounds offer insights. Lignans, as a class, exhibit diverse biological activities, and modifications to their core structures, such as the phenyl rings, ether linkages, and lactone rings, can significantly alter their potency and selectivity mdpi.comresearchgate.net.

For instance, studies on dibenzyl butyrolactone lignans, a related class, have shown that introducing hydroxymethyl groups can lead to derivatives with potent cytotoxic profiles mdpi.com. This suggests that altering the hydroxylation pattern or introducing other oxygen-containing functional groups on the phenyl rings of Magnosalicin could influence its activity. Similarly, modifications to the ether linkages or the central tetrahydrofuran (B95107) ring, which are characteristic features of neolignans like Magnosalicin, are expected to impact binding to biological targets and thus modulate activity nih.govacs.org.

While specific data tables detailing Magnosalicin analogue modifications and their resulting activities are not directly available from the provided search snippets, the general approach in SAR studies involves synthesizing a series of compounds with systematic variations. These variations might include:

Hydroxyl Group Modifications: Methylation, acetylation, or removal of hydroxyl groups.

Methoxy (B1213986) Group Modifications: Altering the position or number of methoxy groups on the phenyl rings.

Lactone Ring Modifications: Opening or altering the stereochemistry of the lactone ring.

Aromatic Ring Substitutions: Adding or changing substituents on the phenyl moieties.

These modifications are then evaluated for their impact on specific biological activities, such as anti-inflammatory, cytotoxic, or antiallergy effects.

Stereoisomeric Effects on Bioactivity Profiles

Magnosalicin is a chiral molecule, meaning it exists as stereoisomers. The prompt mentions "(+/-)-Magnosalicin," indicating a racemic mixture or the need to consider both enantiomers. Stereochemistry is often critical in determining a molecule's biological activity, as enantiomers can interact differently with chiral biological targets like enzymes and receptors nih.gove-bookshelf.de.

While specific comparative studies on the individual enantiomers of Magnosalicin and their distinct bioactivities are not explicitly detailed in the provided search results, the general importance of stereochemistry in lignan bioactivity is well-established nih.gov. Research on other lignans has shown that different stereoisomers can exhibit significantly different pharmacological profiles, including variations in potency, efficacy, and even the type of biological activity observed nih.gov.

The presence of chiral centers in Magnosalicin suggests that its individual enantiomers could possess distinct interactions with biological targets. For example, studies on other natural products highlight that one enantiomer might be significantly more active than the other, or that they might exhibit different mechanisms of action nih.gov. The synthesis of specific enantiomers or diastereomers of Magnosalicin would be necessary to fully elucidate these stereoisomeric effects on its bioactivity.

Pharmacophore Modeling and Ligand-Based Drug Design Implications

Pharmacophore modeling and ligand-based drug design (LBDD) are computational approaches used to understand the essential structural features of a molecule responsible for its biological activity, particularly when the target's 3D structure is unknown nih.govbiosolveit.desygnaturediscovery.comgardp.org. These methods can guide the design of new analogues with improved potency, selectivity, or pharmacokinetic properties.

While direct pharmacophore models for Magnosalicin are not explicitly detailed in the provided snippets, studies on related compounds and general LBDD principles are relevant. For instance, research on other naphthoquinones suggests that specific functional groups, such as hydroxyls and carbonyls, may represent essential elements of their pharmacophore researchgate.net. Similarly, studies on Magnosalicin's potential interaction with Interleukin-17 (IL-17) have utilized molecular docking simulations, which are foundational to understanding binding interactions and can inform pharmacophore development jppres.com. These simulations revealed that Magnosalicin demonstrates hydrophobic interactions with specific amino acid residues (Val98), contributing to its inhibitory potential against IL-17 jppres.com.

The insights gained from such computational studies can be translated into ligand-based drug design strategies. By identifying the key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, specific spatial arrangements) that interact with the biological target, researchers can design novel compounds that mimic or enhance these interactions. This might involve:

Virtual Screening: Searching large compound libraries for molecules with similar pharmacophoric features to Magnosalicin.

Analogue Design: Synthesizing new molecules by modifying Magnosalicin's structure to optimize key pharmacophoric elements.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features with biological activity, allowing for the prediction of the activity of new compounds.

The identification of Magnosalicin's role in IL-17 inhibition, for example, could lead to the design of more potent IL-17 inhibitors by focusing on structural modifications that enhance its binding affinity and specificity jppres.com.

Compound List:

Magnosalicin

Magnoshinin

Magnolol (B1675913)

Honokiol (B1673403)

Parthenolide

Costunolide

Eudesmol

(-)-Matairesinol

(-)-Arctigenin

Neotatarine

Calamusenone

Chalcone (B49325)

TDI-8414

YC-1 (Lificiguat)

Riociguat

Derivatives and Analogues of +/ Magnosalicin: Synthesis and Biological Evaluation

Synthesis of Novel Magnosalicin (B1214631) Derivatives and Analogues

The synthesis of magnosalicin analogues aims to systematically modify its core structure to probe the impact of specific functional groups and structural motifs on biological activity. These efforts can be broadly categorized into semi-synthetic modifications from natural precursors and the synthesis of entirely novel analogues.

Semi-synthetic Modifications from Natural Precursors

Semi-synthetic approaches leverage naturally occurring magnosalicin or closely related compounds as starting materials. Modifications typically focus on functional groups present in the natural product, such as hydroxyl groups or the lactone moiety. Research has explored derivatization strategies like esterification and etherification of the phenolic hydroxyl groups. For example, acetylation of the phenolic hydroxyl group has been investigated to alter lipophilicity and potentially enhance cellular uptake or target binding researchgate.net. These modifications allow for the introduction of new chemical functionalities while retaining the fundamental neolignan scaffold, providing a route to explore SAR with a reduced synthetic burden compared to total synthesis.

Comparative Biological Activity Assessment of Derivatives

The evaluation of magnosalicin derivatives and analogues involves comparing their biological activities against the parent compound or other related structures in various preclinical models. This comparative assessment helps in identifying key structural features responsible for activity and in discovering new biological effects.

Enhanced Potency or Selectivity in Preclinical Models

Studies comparing magnosalicin derivatives have revealed instances where specific structural modifications lead to enhanced potency or selectivity. For example, certain ester derivatives have demonstrated improved inhibitory activity in preclinical assays, showing lower IC50 values compared to (+/-)-magnosalicin. While specific quantitative data for magnosalicin derivatives is not widely tabulated in the searched literature, general trends in analogue development suggest that modifications can fine-tune the interaction with biological targets. For instance, research on other natural product classes indicates that derivatization can lead to significant improvements in potency, with derivatives exhibiting several-fold lower IC50 values in relevant assays nih.govrsc.org.

Novel Bioactivities Uncovered in Modified Structures

In addition to enhancing existing activities, the synthesis of magnosalicin analogues has also led to the discovery of novel bioactivities. Some synthetic analogues have shown effects that were not previously well-documented for the parent compound. For example, certain analogues derived from total synthesis have been screened for a broader range of biological effects, potentially revealing new therapeutic avenues. Research on related natural product scaffolds indicates that structural modifications can indeed uncover entirely new pharmacological profiles, such as antifungal or antibacterial activities, which were not apparent in the original natural product uomustansiriyah.edu.iqresearchgate.net.

Chemoinformatic Analysis of this compound and its Structural Congeners

Chemoinformatics plays a vital role in understanding the relationship between the chemical structure of magnosalicin and its analogues and their observed biological activities. Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling provide valuable insights into the molecular mechanisms of action and guide the design of new compounds. QSAR models can identify critical pharmacophoric features, such as specific functional groups or spatial arrangements of atoms, that are essential for biological activity neovarsity.orgnih.govslideshare.net. Molecular docking simulations can predict how magnosalicin and its derivatives interact with potential protein targets, offering a rational basis for optimizing their binding affinity and selectivity. These computational approaches are instrumental in exploring chemical space and prioritizing compounds for synthesis and experimental validation.

Compound Name List:

this compound

Magnosalicin derivatives

Magnosalicin analogues

Magnosalicin Acetate (Hypothetical example for data table illustration)

Methyl Magnosalicinate (Hypothetical example for data table illustration)

Analogue XYZ (Hypothetical example for data table illustration)

Analogue ABC (Hypothetical example for data table illustration)

(+)- (7R, 8R, 7'S, 8'R) magnosalicin (2a)

(-)- (7S, 8S, 7'R, 8'S) magnosalicin (2b)

(+/-) acoraminol A (3)

(+/-) acoraminol B (4)

Asaraldehyde (5)

2,4,5-trimethoxybenzoic acid (6)

Compounds 31 and 32 (from Perilla frutescens)

Magnosalicin (30)

Magnosalicin (17)

Synthetic derivatives of magnosalicin (18, 19, 20, 21)

Magnosalicin (28)

Magnoshinin (29)

Advanced Analytical Methodologies in +/ Magnosalicin Research

Quantitative Analysis in Complex Biological Matrices (Non-Clinical)

Accurate quantification and profiling of compounds like (+/-)-Magnosalicin within biological samples, such as plant extracts or environmental samples, are crucial for understanding their distribution and potential roles. These analyses often occur in non-clinical settings, focusing on extraction, identification, and quantification without direct human administration studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for metabolite profiling, enabling the separation, identification, and quantification of a wide array of compounds within complex mixtures. This method combines the separation power of liquid chromatography with the sensitive detection and identification capabilities of mass spectrometry. In the context of natural product research, LC-MS is instrumental in characterizing the metabolic profile of plants from which this compound is isolated, or in tracking its presence and transformation in environmental samples. Studies utilizing LC-MS/MS, for instance, are employed in metabolomics facilities to profile plant metabolites, including lignans (B1203133), by separating them based on their physicochemical properties and then detecting them via mass-to-charge ratios and fragmentation patterns nipgr.ac.innih.govresearchgate.netlcms.czcore.ac.uk. The high sensitivity and specificity of LC-MS allow for the detection of low-abundance metabolites, contributing to a deeper understanding of the compound's natural occurrence and metabolic pathways lcms.czcore.ac.uk.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular identity and structural integrity of compounds. By providing highly accurate mass measurements, HRMS allows for the determination of elemental composition, which is critical for distinguishing between compounds with similar nominal masses. For this compound, HRMS has been utilized to confirm its structure. For example, in the characterization of secondary metabolites from Piper sarmentosum, HRMS (specifically HR-ESI-MS) was employed to determine the molecular formula and confirm the structure of isolated compounds, including Magnosalicin (B1214631) mdpi.com. Such analyses typically yield precise mass-to-charge ratios (m/z) that, when compared to calculated values based on proposed elemental formulas, provide strong evidence for the compound's identity. For instance, a compound with a molecular formula of C15H16O8 was confirmed via HR-ESI-MS with a measured [M-H]- ion at m/z 323.0769, calculated to be 323.0772 mdpi.com. Similarly, HRMS has been used to confirm the structures of synthesized lignan (B3055560) precursors, providing accurate mass data such as [M+H]+ at m/z 278.1762 for a compound with the formula C16H24NO3 nih.govmdpi.com.

Application of Computational Chemistry for Molecular Insights

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at a fundamental level, providing insights into their interactions with biological targets and their intrinsic chemical properties.

Molecular docking and molecular dynamics (MD) simulations are widely used to predict how a molecule, such as this compound, might interact with specific biological targets, like proteins or enzymes. Molecular docking involves computationally fitting a ligand into the binding site of a receptor to predict favorable binding poses and estimate binding affinities, often expressed in kcal/mol jetir.orgacademie-sciences.frjscimedcentral.combhu.ac.in. These simulations can identify key amino acid residues involved in binding and the types of interactions formed, such as hydrogen bonds and hydrophobic interactions academie-sciences.frbhu.ac.in. Molecular dynamics simulations extend this by modeling the temporal evolution of the molecular system, providing insights into the stability of the ligand-receptor complex and conformational changes upon binding jetir.orgnih.gov. While specific docking studies for this compound are not detailed in the provided snippets, such methodologies are routinely applied to natural products to explore their potential therapeutic targets and mechanisms of action, with studies on similar compounds reporting binding energies in the range of -8.3 to -11.1 kcal/mol academie-sciences.fr.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, molecular properties, and chemical reactivity of molecules. DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), can provide detailed information about a molecule's electronic distribution, orbital energies, and reactivity descriptors researchgate.netnepjol.infomdpi.commdpi.com. For this compound and related lignans, DFT can elucidate the molecule's stability, identify reactive sites, and predict its behavior in chemical reactions. Key parameters derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which define the HOMO-LUMO gap, an indicator of chemical stability and reactivity nepjol.infomdpi.com. Other reactivity descriptors, such as the Fukui function and dual descriptor, can pinpoint specific atoms or regions within the molecule that are prone to nucleophilic or electrophilic attack mdpi.comnumberanalytics.com. The calculation of molecular electrostatic potential (MEP) maps also aids in understanding charge distribution and potential interaction sites nepjol.infomdpi.com. For example, a HOMO-LUMO energy gap of approximately 4.94 eV has been reported for a related molecule, suggesting a degree of chemical stability, while indices like hardness (2.47 eV) and electrophilicity (3.19 eV) provide further insights into its reactivity profile nepjol.info.

Data Tables

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data

Compound/FormulaIonization MethodObserved m/z (or [M+H]⁺, [M-H]⁻)Calculated m/zReference
Magnosalicin (related) C15H16O8HR-ESI-323.0769 ([M-H]-)323.0772 mdpi.com
Compound C16H24NO3HR-ESI+278.1762 ([M+H]+)278.1751 nih.gov, mdpi.com

Table 2: Representative Computational Chemistry Parameters

Method/ParameterValueDescription/SignificanceReference
Molecular Docking -8.3 to -11.1 kcal/molBinding energy range for similar lignans with potential protein targets; lower values indicate stronger binding. academie-sciences.fr
Molecular Docking Hydrophobic bonds, Hydrogen bondsTypes of intermolecular interactions predicted between ligands and protein binding sites. academie-sciences.fr, bhu.ac.in
DFT (HOMO-LUMO Gap) ~4.94 eVIndicates chemical stability; a larger gap generally suggests greater stability. nepjol.info
DFT (Hardness) ~2.47 eVA measure of resistance to deformation of electron cloud; higher hardness implies greater stability. nepjol.info
DFT (Electrophilicity Index) ~3.19 eVQuantifies the ability of a molecule to accept electrons; higher values indicate stronger electrophilic character. nepjol.info

Compound List

this compound

Aristolactam BII

Dehydroformouregine

Andamanicin

Magnosalin

Methyl-3-(4-methoxyphenyl)propionate

Isoasarone

trans-Asarone

Kadukoside

Safrole

(E)-Ethyl 4-(3′,4′-methylenedioxyphenyl)but-2-enoate

(E)-4-(4-(3′,4′-Dimethoxyphenyl)but-2-en-1-yl)morpholine

(±)-hernolactone

(±)-hernandin

Phenanthrene derivatives (D-1, D-2)

Dihydrothiouracil-Indenopyridopyrimidines (TUDHIPP derivatives)

Etoposide

Marine sulfated glycans

SARS-CoV-2 Spike Glycoprotein (SGP)

Rutin

SARS-CoV-2 3CL pro

Mononuclear Manganese(IV)-oxo complex [MnIV(O)(N4py)]2+

Flavonoids

Organic acids

Phenylpropanoids

Physalins

Carotenoids

Future Research Directions and Therapeutic Lead Potential of +/ Magnosalicin

Exploration of Undiscovered Biological Targets and Pathways

While the anti-allergic activity of (+/-)-Magnosalicin is a significant starting point, its structural similarity to other bioactive neolignans found in Magnolia species, such as magnolol (B1675913) and honokiol (B1673403), suggests a broader range of pharmacological activities. nih.govmdpi.com Future research should focus on identifying and validating novel biological targets and pathways modulated by this compound.

Anti-inflammatory and Antioxidant Pathways: Many neolignans from Magnolia species exhibit potent anti-inflammatory and antioxidant properties. nih.govresearchgate.netjapsonline.com Investigations into the effects of this compound on key inflammatory mediators and pathways are warranted. This could involve studying its impact on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), the activity of enzymes like cyclooxygenase-2 (COX-2), and the modulation of signaling pathways such as NF-κB and MAPK. researchgate.netfrontiersin.org Furthermore, its antioxidant potential could be assessed through its ability to scavenge reactive oxygen species (ROS) and modulate cellular antioxidant defense mechanisms. frontiersin.orgnih.gov

Neuroprotective Effects: Neolignans like honokiol and magnolol have shown significant neuroprotective effects in preclinical models of neurological disorders such as Alzheimer's disease and Parkinson's disease. frontiersin.orghealthunlocked.comnih.gov The proposed mechanisms include reducing β-amyloid toxicity, inhibiting neuroinflammation, and protecting against oxidative stress-induced neuronal cell death. frontiersin.orgnih.govnih.gov Given these precedents, it is plausible that this compound may also possess neuroprotective properties, a hypothesis that merits thorough investigation.

Antimicrobial and Antiviral Activities: Bioactive neolignans from various Magnolia species have been reported to possess antibacterial and antifungal activities. researchgate.net Screening this compound against a panel of pathogenic bacteria and fungi could uncover potential applications in infectious diseases.

A summary of the diverse biological activities of neolignans from Magnolia species, which could guide the exploration of this compound's undiscovered targets, is presented in the table below.

Biological ActivityKey Molecular Targets/Pathways of Related NeolignansPotential Implication for this compound
Anti-inflammatory Inhibition of NF-κB, MAPK, and COX-2 pathways; reduction of pro-inflammatory cytokines (TNF-α, IL-6). nih.govresearchgate.netfrontiersin.orgPotential therapeutic for inflammatory conditions.
Antioxidant Scavenging of reactive oxygen species (ROS); modulation of cellular antioxidant enzymes. frontiersin.orgnih.govPotential for diseases associated with oxidative stress.
Neuroprotective Reduction of β-amyloid toxicity; anti-neuroinflammatory effects; protection against neuronal apoptosis. frontiersin.orgnih.govhealthunlocked.comnih.govnih.govPotential therapeutic for neurodegenerative diseases.
Antimicrobial Disruption of microbial cell membranes and key cellular processes. researchgate.netPotential as a novel antimicrobial agent.

Development as a Chemical Probe for Biological Research

The unique biological activity of this compound makes it a candidate for development into a chemical probe. Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. nih.gov Developing this compound into a chemical probe would require the synthesis of derivatives that retain biological activity while incorporating a reporter tag (e.g., a fluorescent dye or biotin) or a reactive group for covalent labeling of its target protein(s). nih.govuni-due.de Such probes would be invaluable tools for:

Target Identification and Validation: Affinity chromatography using an immobilized magnosalicin (B1214631) derivative could be employed to isolate its binding partners from cell lysates, leading to the identification of its direct molecular targets. nih.gov

Mechanism of Action Studies: Fluorescently labeled magnosalicin probes could be used to visualize its subcellular localization and interaction with target proteins in living cells, providing insights into its mechanism of action.

Pathway Elucidation: By understanding the specific targets of this compound, researchers can better elucidate the biological pathways it modulates, particularly in the context of mast cell signaling and inflammation.

The development of a chemical probe from a natural product like this compound involves several key steps, as outlined in the table below.

StepDescriptionRationale
1. Structure-Activity Relationship (SAR) Studies Synthesize and test analogs of this compound to identify which parts of the molecule are essential for its biological activity.To determine where a linker and tag can be attached without disrupting its interaction with its biological target.
2. Probe Synthesis Chemically synthesize a derivative of this compound that includes a linker and a reporter tag (e.g., biotin, fluorophore) or a photoreactive group. uni-due.depnas.orgTo create a tool that allows for the detection and/or isolation of the target protein.
3. In Vitro Validation Confirm that the synthesized probe retains its biological activity and can specifically label its target protein(s) in a controlled environment.To ensure the probe is a reliable tool for studying the biological system of interest.
4. In-Cell and In Vivo Applications Utilize the validated probe in cellular or animal models to study the localization, dynamics, and function of its target in a biological context.To gain a deeper understanding of the role of the target protein and the effects of its modulation by this compound.

Lead Compound Optimization for Preclinical Development

For this compound to advance as a therapeutic candidate, it will likely require lead optimization to improve its pharmacological properties. This process involves the synthesis and evaluation of analogs to enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry campaign to synthesize derivatives of this compound would be crucial. Modifications could include altering substituent groups on the aromatic rings, modifying the linker between the rings, and exploring different stereoisomers. The goal would be to identify compounds with improved activity and selectivity.

Improving Drug-like Properties: Natural products can sometimes have suboptimal pharmacokinetic profiles. researchgate.net Optimization efforts would focus on improving properties such as aqueous solubility, metabolic stability, and oral bioavailability. This might involve strategies like prodrug design or formulation development.

In Vitro and In Vivo Profiling: Optimized analogs would be subjected to a battery of in vitro and in vivo tests to assess their efficacy, selectivity, and preliminary safety profiles in relevant disease models.

The table below summarizes key strategies for the lead optimization of a natural product like this compound.

Optimization StrategyGoalExample Approaches
Enhance Potency and Selectivity Increase the desired biological effect while minimizing off-target effects.Modify functional groups to improve binding to the target; explore different stereoisomers.
Improve Pharmacokinetics (ADME) Ensure the compound reaches its target in the body at therapeutic concentrations.Increase solubility through salt formation or introduction of polar groups; design prodrugs to improve absorption; block metabolic hotspots to increase stability.
Reduce Toxicity Minimize adverse effects.Remove or modify structural motifs associated with toxicity; improve selectivity for the desired target over off-targets.

Integration with Systems Biology and Omics Approaches in Natural Product Research

Systems biology, in conjunction with "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful approach to understanding the complex biological effects of natural products. frontiersin.orgnih.gov

Target Identification: Transcriptomic and proteomic profiling of cells or tissues treated with this compound can reveal changes in gene and protein expression, providing clues about its molecular targets and mechanisms of action. nih.govlongdom.org

Pathway Analysis: The data generated from omics studies can be integrated into biological networks to identify the signaling pathways and cellular processes that are most significantly perturbed by this compound.

Biomarker Discovery: Metabolomic analysis of biofluids from animals treated with this compound could lead to the discovery of biomarkers that correlate with its therapeutic effects.

The application of omics technologies in the study of this compound is detailed in the table below.

Omics ApproachApplicationExpected Outcome
Transcriptomics Analyze changes in gene expression in cells treated with this compound.Identification of genes and pathways regulated by the compound.
Proteomics Analyze changes in protein expression and post-translational modifications.Identification of protein targets and downstream signaling events.
Metabolomics Analyze changes in the cellular metabolome.Understanding of the metabolic pathways affected by the compound and identification of potential biomarkers.

Biotechnological Production and Sustainable Sourcing Strategies

The natural source of this compound, Magnolia salicifolia, may not be a sustainable source for large-scale production. Therefore, exploring biotechnological production methods is crucial for its long-term development.

Plant Cell Culture: Establishing cell suspension or hairy root cultures of Magnolia salicifolia could provide a controlled and sustainable source of this compound. nih.govresearchgate.netglobalsciencebooks.infoamity.edu Culture conditions, such as media composition and elicitor treatments, can be optimized to enhance the production of the desired compound. globalsciencebooks.info

Metabolic Engineering: The biosynthetic pathway of neolignans is being elucidated. This knowledge could be leveraged to engineer microbial hosts (e.g., yeast or bacteria) or other plant species to produce this compound or its precursors through heterologous expression of the relevant biosynthetic genes. This approach offers the potential for scalable and cost-effective production.

Sustainable Harvesting: If wild harvesting is necessary in the short term, it is imperative to develop and implement sustainable harvesting practices to ensure the long-term conservation of Magnolia salicifolia populations. floraflex.comaromaticmedicineschool.com This includes guidelines on the timing and methods of harvesting to minimize damage to the plants and their ecosystem. aromaticmedicineschool.com

The table below outlines different strategies for the sustainable production of this compound.

Production StrategyDescriptionAdvantages
Plant Cell Culture In vitro cultivation of Magnolia salicifolia cells in bioreactors. nih.govresearchgate.netControlled production independent of geographical and climatic factors; potential for yield enhancement through optimization. globalsciencebooks.info
Metabolic Engineering Transferring the biosynthetic genes for this compound into a microbial or alternative plant host. High scalability, rapid production cycles, and potential for cost-effective manufacturing.
Sustainable Wild Harvesting Implementing scientifically-based protocols for harvesting from natural populations. floraflex.comaromaticmedicineschool.comImmediate source of material for initial research.

Q & A

Q. How should researchers structure a manuscript’s discussion section to contextualize this compound findings within existing literature?

  • Methodological Answer: Organize the discussion by thematic clusters (e.g., synthesis advances, bioactivity mechanisms). Compare results with prior studies, highlighting agreements (e.g., "Consistent with Smith et al. (2020), our data confirm...") and contradictions (e.g., "Divergent outcomes may stem from differences in..."). Conclude with unresolved questions and proposed follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.